1-Acetamidopiperidine
Description
Contextualization of Piperidine (B6355638) Derivatives in Contemporary Chemical Research
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic compounds. nih.govresearchgate.netnih.gov Its prevalence in medicinal chemistry is particularly noteworthy, with piperidine derivatives constituting a significant portion of pharmaceuticals across more than twenty classes. researchgate.netnih.gov The integration of the piperidine scaffold into molecular frameworks often imparts favorable pharmacokinetic and pharmacodynamic properties, such as enhanced membrane permeability, improved receptor binding, and increased metabolic stability. researchgate.net The versatility of the piperidine ring allows for extensive functionalization, leading to the generation of large and diverse chemical libraries for drug discovery and other applications. nih.gov Researchers continue to develop novel and efficient synthetic methodologies for creating substituted piperidines, including hydrogenation, reduction, and multicomponent reactions, highlighting the ongoing importance of this heterocyclic system in modern chemical research. nih.gov
Significance of Acetamide (B32628) Functionality within Cyclic Amine Structures
The acetamide group, characterized by the structure -NHC(O)CH₃, plays a crucial role in modifying the properties of cyclic amines like piperidine. The presence of the carbonyl group significantly influences the electronic environment of the nitrogen atom. Unlike the more basic nature of simple amines, the lone pair of electrons on the nitrogen in an acetamide is delocalized through resonance with the adjacent carbonyl group. masterorganicchemistry.com This delocalization reduces the basicity of the nitrogen and increases the acidity of the N-H bond. masterorganicchemistry.com This modulation of electronic properties can be critical in various applications, such as in the synthesis of pharmaceuticals, where fine-tuning the basicity of a molecule can impact its biological target engagement and pharmacokinetic profile. uomustansiriyah.edu.iq The acetamide functionality is a common feature in many biologically active compounds and is often introduced to create prodrugs or to alter the solubility and stability of a parent molecule. archivepp.com
Overview of Academic and Industrial Research Relevance of 1-Acetamidopiperidine
This compound itself, while a specific derivative, is part of the broader class of N-acylpiperidines which are of interest in several research areas. In an industrial context, derivatives of this compound can serve as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, related structures are used in the preparation of compounds for treating degenerative and inflammatory diseases. google.com Academic research often focuses on the synthesis, characterization, and exploration of the chemical reactivity of such compounds. The development of new synthetic routes to this compound and its analogues is an ongoing area of interest. google.comgoogle.com Furthermore, the spectroscopic and structural properties of these molecules are studied to understand the conformational preferences and the influence of the acetamide group on the piperidine ring.
Scope, Objectives, and Methodological Approach of the Research Outline
This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to consolidate and present detailed, scientifically accurate information strictly adhering to the specified outline. The content will cover the fundamental chemical and physical properties, spectroscopic data, synthesis and reactivity, and its role as a research chemical. The methodological approach involves a thorough review of existing scientific literature and chemical databases, excluding non-reputable sources. The information will be presented in a professional and authoritative tone, with a strict focus on the chemical aspects of this compound, without delving into dosage, administration, or safety profiles. All compound names mentioned will be tabulated for clarity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(10)8-9-5-3-2-4-6-9/h2-6H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXESBRNYONQKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486470 | |
| Record name | 1-acetamidopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31507-04-7 | |
| Record name | 1-acetamidopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Acetamidopiperidine
Historical Development of Synthetic Routes to N-Acetylated Piperidines
The history of synthesizing piperidine (B6355638) derivatives is long and foundational to modern organic chemistry, with initial methods dating back to the 19th century. nih.gov Early efforts primarily focused on the creation of the piperidine ring, most commonly through the hydrogenation of pyridine (B92270) precursors. nih.govbeilstein-journals.org Pyridine, being an aromatic heterocycle, served as a readily available starting material for accessing the saturated piperidine core. nih.gov This fundamental transformation was typically carried out under harsh conditions using transition metal catalysts, high temperatures, and significant pressure. nih.gov
Following the successful synthesis of the piperidine nucleus, subsequent functionalization, such as N-acetylation, would be carried out as a separate step. The development of synthetic chemistry has since moved towards more efficient processes, including one-pot procedures that combine ring formation and functionalization, reducing time and cost. nih.gov Classical condensation reactions, such as the Guareschi–Thorpe synthesis, also provided routes to highly substituted piperidines, which could then be further modified. beilstein-journals.org This evolution reflects a broader trend in organic synthesis away from lengthy, multi-step sequences towards more elegant and efficient strategies.
Classical Synthetic Transformations for 1-Acetamidopiperidine Formation
Established, conventional methods remain highly relevant for the preparation of this compound due to their reliability and simplicity. These approaches typically involve direct modification of piperidine or the construction of the ring using well-understood reactions.
The most direct and common method for synthesizing this compound is the acylation of piperidine. nih.gov This reaction involves treating piperidine with an acetylating agent, which replaces the hydrogen atom on the nitrogen with an acetyl group. nih.gov Common acetylating agents for this transformation include acetyl chloride and acetic anhydride. The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. orgsyn.org
Table 1: Classical Direct Acetylation Conditions for Piperidine
| Acetylating Agent | Base | Solvent | Typical Conditions |
| Acetyl Chloride | Pyridine, Triethylamine | Ethyl Acetate (B1210297), Dichloromethane (B109758) (DCM) | Reaction is often cooled initially (e.g., 0 °C) then allowed to proceed at room temperature. orgsyn.org |
| Acetic Anhydride | None required or a mild base | Acetic Acid, Dichloromethane (DCM) | Can be performed with or without a solvent, sometimes requiring heating. google.com |
An example protocol involves dissolving the piperidine substrate in a suitable solvent like ethyl acetate, adding a base such as pyridine, and then introducing the acetylating agent, for instance, chloroacetyl chloride, often at a reduced temperature to control the reaction's exothermicity. orgsyn.org
Reductive amination is a powerful and versatile method for forming amines from carbonyl compounds (aldehydes or ketones) and an amine source. wikipedia.orgmasterorganicchemistry.com This reaction can be adapted to construct the piperidine ring, which can then be acetylated in a subsequent step. The process occurs via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com
For piperidine synthesis, this can be achieved through several pathways, including intramolecular cyclization of an amino-aldehyde or the double reductive amination of a 1,5-dicarbonyl compound, such as glutaraldehyde, with an amine source. mdpi.com A variety of reducing agents can be employed for this transformation.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics | Typical Substrates |
| Sodium Borohydride (NaBH₄) | Common, inexpensive, and effective for reducing imines, aldehydes, and ketones. masterorganicchemistry.com | Aldehydes, Ketones |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes or ketones under mildly acidic conditions. wikipedia.orgmasterorganicchemistry.com | Aldehydes, Ketones |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com | Aldehydes, Ketones |
| Catalytic Hydrogenation (H₂/Catalyst) | Uses hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni). It is a "green" method but may require pressure. wikipedia.orgd-nb.info | Imines, Aldehydes, Ketones, Pyridines |
Once the piperidine ring is formed through reductive amination, it can be isolated and subsequently acetylated as described in section 2.2.1 to yield this compound.
Modern and Sustainable Synthetic Approaches
In line with the principles of green chemistry, modern synthetic methods aim to improve reaction efficiency, reduce waste, and enhance safety. cinz.nz Microwave-assisted synthesis and flow chemistry represent two such advanced approaches applicable to the synthesis of this compound.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates and improve yields. researchgate.net By using microwave irradiation as an energy source, this technique allows for rapid and uniform heating of the reaction mixture. researchgate.net This approach has been successfully applied to the synthesis of various heterocyclic compounds, including piperidine derivatives. mdpi.comnih.gov The acetylation of piperidine can be significantly enhanced under microwave conditions, leading to shorter reaction times and often cleaner reactions compared to conventional heating methods. mdpi.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Acetylation
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to days google.com | Minutes researchgate.netmdpi.com |
| Energy Input | Indirect heating of vessel, slow and inefficient | Direct heating of polar molecules, rapid and efficient researchgate.net |
| Yields | Moderate to good | Often good to excellent mdpi.comijcce.ac.ir |
| Environmental Impact | Higher energy consumption, longer run times | Considered a "green chemistry" approach due to efficiency researchgate.net |
The use of microwave irradiation can make the synthesis of this compound a faster and more environmentally friendly process. researchgate.netmdpi.com
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. cinz.nzmdpi.com This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced heat transfer, and improved safety, particularly when dealing with exothermic or hazardous reactions. cinz.nzresearchgate.net
The synthesis of pharmaceutical ingredients, including those with piperidine scaffolds, has been effectively demonstrated using flow chemistry. beilstein-journals.orgnih.gov The direct acetylation of piperidine is an ideal candidate for a flow process. Reagents can be pumped and mixed continuously in a reactor coil, where the reaction time (residence time) is precisely controlled by the flow rate and reactor volume. cinz.nz This allows for safe, reproducible, and easily scalable production of this compound.
Table 4: Advantages of Flow Chemistry in this compound Synthesis
| Advantage | Description |
| Enhanced Safety | Small reactor volumes minimize the amount of hazardous material present at any given time. Superior heat dissipation prevents thermal runaways in exothermic acetylations. cinz.nzresearchgate.net |
| Scalability | Production is scaled up by running the system for a longer duration, avoiding the challenges of scaling up batch reactors. cinz.nz |
| Reproducibility | Precise control over temperature, pressure, and mixing leads to highly consistent product quality. nih.gov |
| Process Control | Reaction parameters can be easily optimized and monitored in real-time. researchgate.net |
Implementing the synthesis of this compound in a flow system represents a modern, efficient, and scalable manufacturing approach. cinz.nznih.gov
Electroreductive Cyclization Pathways for Piperidine Ring Formation
The formation of the core piperidine structure can be achieved through electroreductive cyclization, a method that offers a green and efficient alternative to conventional synthesis. beilstein-journals.org This technique typically involves the reaction of an imine with a terminal dihaloalkane. nih.govnih.gov In this process, the imine substrate is reduced at the cathode of an electrochemical reactor to generate a radical anion. nih.gov This reactive intermediate then engages with the terminal dihaloalkane to form the heterocyclic piperidine ring. nih.gov
This electrochemical approach has been successfully implemented in both traditional batch-type reactors and modern flow microreactors. beilstein-journals.orgnih.gov Flow microreactors are noted for their large specific surface area, which promotes efficient reduction of the imine at the cathode and can lead to better yields compared to batch processes. nih.govnih.gov For instance, piperidine derivatives have been synthesized on a preparative scale through continuous electrolysis over approximately one hour. beilstein-journals.orgnih.gov The addition of a base to the reaction mixture has been shown to be beneficial, as it can suppress the formation of hydromonomeric byproducts. beilstein-journals.org This method avoids the need for expensive or toxic reagents, highlighting its advantage as a sustainable synthetic route. beilstein-journals.org
Stereoselective Synthesis and Chiral Resolution Techniques
Achieving enantiopurity is critical in the synthesis of many pharmaceutical compounds. For chiral molecules like this compound, this is accomplished through either asymmetric synthesis to build the desired stereocenter directly or by resolving a racemic mixture.
Asymmetric Synthetic Strategies for Enantiopure this compound
Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the loss of 50% of the material inherent in racemic resolutions. wikipedia.org One effective strategy involves the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines. mdpi.com The sulfinyl group on these imines directs the stereochemical outcome of nucleophilic additions, allowing for the highly specific formation of one enantiomer. mdpi.com
Another powerful approach is catalyst-controlled asymmetric synthesis. For example, iridium-catalyzed cyclocondensation of amino alcohols and aldehydes can produce highly enantiospecific and diastereoselective piperidine derivatives. nih.gov Similarly, catalytic asymmetric synthesis using chiral Lewis acid catalysts, such as titanium(IV) tetraisopropoxide combined with chiral ligands like BINOL, can facilitate enantioselective acetylation, yielding products with high enantiomeric excess. These methods offer modular and flexible pathways to chiral piperidines, where the starting materials can be readily prepared with excellent enantiomeric purity. nih.gov
Diastereomeric Salt Formation and Crystallization for Chiral Separation
The most common method for resolving a racemic mixture is through the formation of diastereomeric salts. wikipedia.org This classical technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. wikipedia.orgresearchgate.net This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities. wikipedia.org
This difference in solubility allows for their separation by fractional crystallization. researchgate.net The less soluble diastereomeric salt precipitates from the solvent, allowing it to be isolated by filtration. wikipedia.org Subsequently, the chiral resolving agent is removed, often by neutralization with a base, to yield the desired pure enantiomer. wikipedia.orggoogle.com Common resolving agents for piperidine derivatives include di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid. google.com The selection of the appropriate resolving agent and solvent system is often empirical and may require screening to achieve efficient separation. nih.gov This method has been shown to produce materials with high optical purity, often exceeding 98%. google.com
Comparative Analysis of Synthetic Yields, Purity, and Scalability
The choice of a synthetic route is heavily influenced by its efficiency, the purity of the final product, and its feasibility for large-scale production. Different methods for preparing chiral acetamidopiperidines exhibit distinct performance metrics.
The scalability of a process is also a critical factor. Modern industrial production increasingly favors continuous flow manufacturing over traditional batch processing. For instance, the continuous flow acetylation of a piperidine derivative using microchannel reactors can achieve a throughput of 50 kg/hour with a 94% yield and 99.5% purity. This represents a significant improvement over batch methods, offering a 30% higher throughput and a 40% reduction in solvent use. Similarly, electroreductive cyclization in a flow microreactor has been shown to provide better yields for piperidine synthesis compared to conventional batch reactions. nih.gov
| Method | Parameter | Value | Source |
|---|---|---|---|
| Asymmetric Synthesis (from enantiopure amine) | Yield | 85–92% | |
| Enantiomeric Excess (ee) | >99% | ||
| Chiral Resolution (Diastereomeric Salt Formation) | Resolution Efficiency | 70–75% | |
| Enantiomeric Excess (ee) | 98–99% | ||
| Recovery Yield | 60–65% | ||
| Industrial Production (Continuous Flow) | Yield | 94% | |
| Purity | 99.5% |
Process Chemistry Considerations for Large-Scale Preparation
Transitioning a synthetic route from the laboratory to large-scale industrial production introduces a host of practical challenges that must be addressed by process chemistry. wikipedia.orgacsgcipr.org The primary goals are to develop a process that is not only cost-effective but also safe, robust, and environmentally sustainable. wikipedia.orgacsgcipr.org
Key considerations for the large-scale preparation of this compound include:
Reagent and Solvent Selection: Reagents must be readily available, inexpensive, and stable. scripps.edu Solvents are chosen based on safety (e.g., flash points), environmental impact, and ease of removal. scripps.edu Hazardous solvents like dichloromethane and benzene (B151609) are generally avoided in favor of greener alternatives like heptane, acetone, or 2-MeTHF. scripps.edu
Process Safety and Efficiency: Reaction conditions must be carefully controlled. Exothermic reactions, for instance, may require slower reagent addition or reflux to manage heat generation on a large scale. scripps.edu To maximize efficiency and minimize waste, processes are often "telescoped," where multiple reaction steps are performed sequentially in a single reactor without intermediate workup and purification steps. wikipedia.org
Scalability and Equipment: The process must be compatible with standard industrial reactors and equipment. vipragen.com Factors such as the stirrability of viscous solutions and the feasibility of transfers between vessels become critical. scripps.edu The transition from laboratory glassware to large-scale reactors requires careful optimization of parameters like reaction time, temperature, and mixing. vipragen.com
By carefully considering these factors, process chemists can design and implement a manufacturing process for this compound that is practical, safe, and economically viable for commercial production. vipragen.com
Advanced Spectroscopic and Structural Elucidation of 1 Acetamidopiperidine
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 1-Acetamidopiperidine, various NMR techniques are employed to elucidate the proton and carbon frameworks, establish connectivity, and investigate dynamic processes.
The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. Chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electron density around the proton. pitt.edu Spin-spin coupling between adjacent protons results in the splitting of signals into multiplets, with the coupling constant (J), measured in Hertz (Hz), providing information about the dihedral angle between the coupled protons. ubc.ca
A representative ¹H NMR data for this compound is presented below. The signals corresponding to the piperidine (B6355638) ring protons typically appear in the upfield region, while the acetyl methyl protons and the amide N-H proton are found at distinct chemical shifts.
Interactive Data Table: ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Acetyl-CH₃ | ~2.0 | Singlet | - |
| Piperidine H2, H6 (axial) | ~3.4 | Multiplet | |
| Piperidine H2, H6 (equatorial) | ~2.8 | Multiplet | |
| Piperidine H3, H5 (axial) | ~1.6 | Multiplet | |
| Piperidine H3, H5 (equatorial) | ~1.7 | Multiplet | |
| Piperidine H4 (axial & equatorial) | ~1.5 | Multiplet | |
| Amide N-H | ~7.5 | Broad Singlet | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. nottingham.ac.ukunimi.it
The ¹³C NMR spectrum reveals the carbon framework of this compound. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. oregonstate.edu The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, providing excellent resolution. libretexts.org
The carbonyl carbon of the acetyl group is characteristically found in the downfield region (170-185 ppm), while the carbons of the piperidine ring appear at higher field strengths. libretexts.org
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl C=O | ~170 |
| Piperidine C2, C6 | ~45 |
| Piperidine C3, C5 | ~25 |
| Piperidine C4 | ~23 |
| Acetyl-CH₃ | ~21 |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. pitt.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons within the piperidine ring. For instance, correlations would be observed between the protons at C2 and C3, C3 and C4, and so on.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the proton signals of the piperidine ring would show correlations to their corresponding carbon signals in the HSQC spectrum. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range couplings between protons and carbons, typically over two to four bonds. columbia.eduprinceton.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. In this compound, an HMBC experiment would show a correlation between the acetyl methyl protons and the carbonyl carbon, as well as between the piperidine protons at C2/C6 and the carbonyl carbon.
The piperidine ring in this compound is not static and can undergo conformational changes, primarily the chair-to-chair interconversion. Variable-temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes. copernicus.org
At room temperature, if the conformational exchange is fast on the NMR timescale, the observed spectra represent an average of the different conformations. copernicus.org As the temperature is lowered, the rate of exchange slows down. If the temperature is lowered sufficiently to a point where the exchange is slow on the NMR timescale, separate signals for the axial and equatorial protons of the distinct conformers may be observed. researchgate.netnih.gov By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic parameters (ΔH and ΔS) and the energy barrier for the conformational exchange process. chemrxiv.org For instance, the appearance of distinct sets of resonances at lower temperatures confirms the coexistence of multiple isomers. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture
While NMR spectroscopy provides detailed information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of the molecule in the solid state. creative-biostructure.com This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions. wikipedia.orgcolostate.edu
The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. uzh.ch This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. crystalpharmatech.comnih.gov The crystal diffracts the X-rays onto a detector, producing a unique diffraction pattern. creative-biostructure.com
The collected diffraction data is then processed to determine the unit cell parameters (the dimensions and angles of the smallest repeating unit in the crystal lattice) and the space group (which describes the symmetry of the crystal). wikipedia.orglibretexts.org For a substituted piperidine derivative, the crystal system is often monoclinic. nih.govnih.gov
Interactive Data Table: Representative Crystallographic Data for a Piperidine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~5.2 |
| c (Å) | ~11.9 |
| α (°) | 90 |
| β (°) | ~97 |
| γ (°) | 90 |
| Volume (ų) | ~530 |
| Z | 4 |
Note: The data presented is for a representative piperidine structure and may not be the exact values for this compound. The values a, b, and c represent the lengths of the unit cell edges, while α, β, and γ are the angles between them. nih.govmaterialsproject.org The structure is then solved and refined to yield the final atomic coordinates, from which precise bond lengths and angles can be determined. researchgate.netnist.gov
Determination of Bond Lengths, Bond Angles, and Torsion Angles
The precise three-dimensional geometry of this compound, defined by its bond lengths, bond angles, and torsion angles, is fundamental to understanding its chemical behavior. This data is typically obtained through single-crystal X-ray diffraction or approximated for the gas phase via microwave spectroscopy. wikipedia.org In the absence of specific published crystallographic data for this compound, the expected values can be inferred from data on closely related structures and general principles of molecular geometry.
The piperidine ring is expected to adopt a stable chair conformation. nih.gov The bond lengths and angles within the molecule are influenced by factors like orbital hybridization and the electronic nature of the substituents. wikipedia.org For instance, the carbon-carbon single bond (C-C) length in saturated rings like piperidine is typically around 1.54 pm. wikipedia.org The geometry around the amide group is of particular interest. The C-N bond within the amide linkage exhibits partial double-bond character, making it shorter and more rigid than a typical C-N single bond.
Below is a table of expected geometric parameters for this compound based on standard values and data from analogous structures. wikipedia.orgnih.govresearchgate.netnist.gov
| Parameter | Atoms Involved | Expected Value |
| Bond Length (Å) | C-C (ring) | ~ 1.53 - 1.54 |
| C-N (ring) | ~ 1.47 | |
| C-N (amide) | ~ 1.35 | |
| C=O (amide) | ~ 1.23 | |
| C-C (acetyl) | ~ 1.51 | |
| Bond Angle (°) | C-N-C (ring) | ~ 112° |
| C-C-C (ring) | ~ 111° | |
| O=C-N (amide) | ~ 122° | |
| C-N-C=O | ~ 118° | |
| Torsion Angle (°) | C-C-N-C | Defines the chair conformation of the ring |
| C-C-N-C=O | Defines the orientation of the acetyl group relative to the ring |
Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding)
The most significant intermolecular interaction expected for this compound is the hydrogen bond. wikipedia.org Specifically, the amide oxygen atom, with its lone pairs of electrons, acts as a potent hydrogen bond acceptor. vscht.cz The hydrogen atoms on the piperidine ring's carbon atoms (C-H groups) can act as weak hydrogen bond donors. This results in the formation of C-H···O hydrogen bonds. These interactions, while weaker than conventional O-H···O or N-H···O bonds, are crucial in directing the crystal packing. vscht.cz Molecules may link together via these C-H···O bonds to form chains or more complex two-dimensional networks. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. ufl.eduedinst.com These techniques are highly effective for identifying functional groups and gaining insight into molecular structure and conformation. renishaw.com While IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light from bonds that exhibit a change in polarizability. triprinceton.org
Characterization of Functional Groups and Bond Vibrations
The vibrational spectrum of this compound is dominated by absorptions corresponding to its constituent functional groups: the tertiary amide and the saturated piperidine ring. Each functional group gives rise to characteristic bands at specific frequencies. libretexts.orgalfa-chemistry.com
A table of the principal vibrational bands for this compound is provided below.
| Functional Group | Bond Vibration | Technique | Characteristic Frequency Range (cm⁻¹) | Intensity/Notes |
| Amide | C=O Stretch | IR | 1630 - 1660 | Strong, characteristic band |
| C=O Stretch | Raman | 1630 - 1660 | Strong | |
| C-N Stretch | IR, Raman | 1250 - 1350 | Medium | |
| Piperidine Ring | C-H Stretch (aliphatic) | IR, Raman | 2850 - 2950 | Strong |
| C-H Bend (scissoring) | IR, Raman | 1440 - 1470 | Medium | |
| C-C Stretch | Raman | 800 - 1200 | Variable, often weak in IR | |
| Acetyl Group | C-H Stretch (methyl) | IR, Raman | 2960, 2870 (asymmetric/symmetric) | Medium-Strong |
| C-H Bend (methyl) | IR, Raman | 1375 (symmetric), 1450 (asymmetric) | Medium |
The most prominent feature in the IR spectrum is the strong C=O stretching band of the tertiary amide. pressbooks.pub The C-H stretching vibrations of the piperidine ring appear just below 3000 cm⁻¹. vscht.cz Raman spectroscopy is particularly useful for observing the C-C bond vibrations within the ring structure. mt.com
Conformational Insights from Vibrational Frequencies
Beyond identifying functional groups, vibrational spectroscopy can offer insights into the molecule's conformation. nih.gov The piperidine ring in this compound is expected to exist predominantly in a low-energy chair conformation. nih.gov This specific three-dimensional arrangement gives rise to a unique set of vibrational modes, particularly in the lower frequency "fingerprint" region of the spectrum (below 1500 cm⁻¹). oregonstate.edu
Changes in the position, width, or intensity of certain bands, especially those related to ring deformations or C-H bending modes, can be correlated with conformational isomers. americanpharmaceuticalreview.com For example, the presence and frequencies of specific skeletal vibrations can help confirm the chair structure. Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectra to assign specific vibrational modes to different conformers and to predict their relative energies. nih.gov This combined approach allows for a detailed understanding of the conformational landscape of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. iitd.ac.in In a typical electron ionization (EI) mass spectrometer, a molecule is ionized to form a molecular ion (M+•), which can then break down into smaller, charged fragments. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these ions versus their relative abundance. docbrown.info
The molecular formula for this compound is C₇H₁₃NO, giving it a monoisotopic mass of approximately 142.11 g/mol . The mass spectrum would therefore be expected to show a molecular ion peak (M+•) at m/z = 142.
Upon ionization, the molecular ion undergoes fragmentation. The fragmentation pattern is predictable based on the stability of the resulting carbocations and neutral radicals. For this compound, key fragmentation pathways would include:
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the piperidine nitrogen is a highly favorable pathway. This results in the loss of an acetyl radical (•COCH₃, mass 43) and the formation of a stable piperidinium (B107235) cation at m/z = 99.
Loss of ketene (B1206846): Another common pathway for N-acetyl compounds is the loss of a neutral ketene molecule (CH₂=C=O, mass 42) via a McLafferty-type rearrangement, if sterically possible, or other complex rearrangements.
Ring Fragmentation: The piperidine ring itself can fragment through various pathways, leading to a series of smaller ions.
A summary of the expected major fragments is presented in the table below.
| m/z Value | Identity of Fragment | Notes |
| 142 | [C₇H₁₃NO]+• | Molecular Ion (M+•) |
| 99 | [C₅H₁₀N]+ | Loss of acetyl radical (•COCH₃) from M+• |
| 84 | [C₅H₁₀]+• | Piperidine radical cation, from loss of acetamide (B32628) |
| 43 | [CH₃CO]+ | Acetyl cation |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high precision. scilit.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different chemical formulas. scilit.com This capability is essential for the unambiguous identification of a compound.
For this compound, with the molecular formula C₇H₁₄N₂O, the theoretical monoisotopic mass can be calculated with high accuracy. This calculated exact mass serves as a reference for comparison with experimental HRMS data to confirm the compound's identity.
| Chemical Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|
| C₇H₁₄N₂O | 142.11061 |
Fragmentation Pathways and Structural Information Derived from MS/MS
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion—typically the molecular ion (M⁺) or the protonated molecule ([M+H]⁺)—and analyzing the resulting fragment ions. nih.govtutorchase.com The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate its connectivity and functional groups. tutorchase.comnist.gov
While specific experimental MS/MS data for this compound is not extensively detailed in the public domain, the fragmentation pathways can be predicted based on the known behavior of related N-acylated cyclic amines, such as N-acetylpiperidine, and general fragmentation rules for amides. nist.govacs.orgscispace.com
Upon ionization, the molecular ion of this compound (m/z 142) would be expected to undergo several key fragmentation reactions. Alpha-cleavage adjacent to the nitrogen atom within the piperidine ring is a common pathway for cyclic amines. acs.org Additionally, cleavage of the bonds adjacent to the carbonyl group of the acetamido moiety is a characteristic fragmentation for amides. nist.gov A notable fragmentation process observed in N-acetylpiperidine involves the loss of a methyl radical (CH₃), which can originate from both the acetyl group and the piperidine ring itself through ring contraction. scispace.com
Based on these principles, the following table outlines the plausible key fragment ions that could be observed in the MS/MS spectrum of this compound.
| Fragment Ion (m/z) | Proposed Structure/Origin | Plausible Fragmentation Pathway |
|---|---|---|
| 127 | [M-CH₃]⁺ | Loss of a methyl radical from the acetyl group or piperidine ring. |
| 99 | [M-CH₃CO]⁺ | Loss of an acetyl radical. |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the N-acyl bond, retaining the piperidine ring. |
| 70 | [C₄H₈N]⁺ | Ring opening followed by cleavage. |
| 43 | [CH₃CO]⁺ | Acylium ion formed by cleavage of the N-acyl bond. |
The analysis of these fragment ions provides a fingerprint of the molecule, allowing for its structural confirmation. The relative abundance of these fragments would depend on the specific conditions of the MS/MS experiment, such as the collision energy used. creative-proteomics.com
Conformational Analysis and Stereochemical Considerations
Conformational Preferences of the Piperidine (B6355638) Ring System in 1-Acetamidopiperidine
The piperidine ring in this compound is conformationally mobile and can undergo a "ring flip" or "chair inversion," a process where one chair conformation converts into another. wikipedia.org This inversion leads to the interchange of axial and equatorial positions. youtube.com While the term "flip" is commonly used, the process involves a series of coupled rotations around the single bonds of the ring. wikipedia.org
The degree of non-planarity in the piperidine ring is described by ring puckering analysis. Methods like Cremer-Pople puckering coordinates are utilized to quantify the three-dimensional shape of cyclic molecules. nih.govchemrxiv.org For a six-membered ring like piperidine, three parameters are sufficient to describe its conformation. nih.gov The analysis of ring puckering provides a detailed understanding of the subtle geometric variations between different conformational states. nih.govresearchgate.net
The various conformations of this compound are not energetically equivalent. The study of the potential energy surface, often referred to as the energetic landscape, reveals the relative stabilities of different conformers and the energy barriers separating them. rsc.orgnih.gov The chair conformation represents a low-energy state for the piperidine ring. wikipedia.org However, the presence of the acetamide (B32628) substituent introduces additional energetic considerations.
The interconversion between different conformations, such as the chair flip, proceeds through higher-energy transition states, like the boat and twist-boat conformations. wikipedia.org The energy difference between the conformers and the height of the activation barriers determine the rate of interconversion and the equilibrium population of each conformer at a given temperature. wikipedia.org Computational chemistry methods are frequently employed to model this energetic landscape and predict the most stable conformations. auremn.org.br
Impact of the Acetamide Substituent on Ring Conformation
The acetamide group (–NHCOCH₃) attached to the piperidine nitrogen exerts a significant influence on the ring's conformational preferences. The nature of the N-substituent can alter the basicity of the nitrogen and introduce steric and electronic effects that favor certain conformations. mdpi.com
The table below summarizes the calculated energetic preferences for axial vs. equatorial conformers in related substituted piperidine systems, highlighting the impact of different substituents.
| Compound | Substituent | Preferred Conformation | ΔG (kcal/mol) | Reference |
| N,2-dimethylpiperidine-1-carboxamide | 2-methyl | Axial | -2.1 | acs.org |
| 1-(2-methyl-1-piperidyl)ethanone | 2-methyl | Axial | -3.2 | acs.org |
| 3-fluoropiperidine | 3-fluoro | Axial | - | nih.govresearchgate.net |
Note: A negative ΔG indicates the axial conformer is favored.
Stereochemical Dynamics: Nitrogen Inversion and Hindered Rotation around Amide Bonds
Beyond the conformational flexibility of the piperidine ring, this compound exhibits two other key dynamic stereochemical processes: nitrogen inversion and hindered rotation around the amide bond.
Nitrogen Inversion: The nitrogen atom in the piperidine ring is a stereocenter if the three attached groups are different. However, in many amines, a rapid process called pyramidal inversion or nitrogen inversion occurs. wikipedia.orglibretexts.org This process involves the nitrogen atom oscillating through a planar transition state, leading to a rapid interconversion of enantiomers if the nitrogen were the sole chiral center. wikipedia.orglibretexts.org The energy barrier for this inversion is typically low, around 25 kJ/mol for simple amines, allowing for fast racemization at room temperature. libretexts.org Several factors can influence the rate of nitrogen inversion. Incorporation of the nitrogen into a small ring or the presence of electronegative substituents can increase the inversion barrier. stereoelectronics.org Conversely, conjugation with π-systems can lower the barrier. stereoelectronics.org In this compound, the nitrogen lone pair is involved in amide resonance, which would favor a more planar geometry at the nitrogen, thereby influencing the dynamics of inversion.
Hindered Rotation around Amide Bonds: The bond between the piperidine nitrogen and the acetyl carbonyl carbon (the N-C(O) bond) has a significant degree of double-bond character due to resonance. This partial double bond character restricts free rotation, creating a phenomenon known as hindered rotation. ias.ac.in This restriction can lead to the existence of distinct rotational isomers, or rotamers, which can sometimes be stable enough to be separated and observed at room temperature. beilstein-journals.org The energy barrier for rotation around amide bonds typically falls in the range of 50 to 90 kJ/mol. ias.ac.in This barrier can be influenced by steric hindrance and the electronic nature of the substituents on the amide. nsf.govmdpi.com For this compound, rotation around the N-C(O) bond would lead to different spatial arrangements of the acetyl methyl group relative to the piperidine ring.
The dynamic interplay of chair-chair interconversion, nitrogen inversion, and hindered amide bond rotation creates a complex stereochemical landscape for this compound, where multiple conformational and rotational isomers can coexist in equilibrium.
Chemical Reactivity and Reaction Mechanisms of 1 Acetamidopiperidine
Reactions Involving the Acetamide (B32628) Moiety
The acetamide group (-NHC(O)CH₃) attached to the piperidine (B6355638) nitrogen at the 1-position exhibits reactivity typical of N-substituted amides. These reactions primarily involve the cleavage of the amide bond or substitution at the amide nitrogen.
The amide bond in 1-Acetamidopiperidine can be cleaved through hydrolysis, typically under acidic conditions, to yield piperidine and acetic acid. This reaction is a fundamental process for deacetylation.
Research on related N-acetylpiperidine derivatives demonstrates this reactivity. For instance, the acidic hydrolysis of rac-N-acetyl-3-aminopiperidine acetate (B1210297) is a key step in synthesizing 3-aminopiperidine dihydrochloride. google.comgoogleapis.com The reaction is typically carried out using a significant molar excess of a strong acid like hydrochloric acid. google.comgoogleapis.com Similarly, the hydrolysis of bicyclic acylamino-piperidine derivatives, such as cis-5-hydroxy-6-acylamino-piperidines, can be achieved using aqueous hydrochloric acid in methanol (B129727) or under milder conditions with silica (B1680970) gel in a chloroform/water mixture to yield the corresponding amino alcohol. uow.edu.au
| Precursor | Reagents & Conditions | Product | Yield | Reference |
| rac-N-acetyl-3-aminopiperidine acetate | Hydrochloric acid (1 to 30 molar equivalents) | rac-3-aminopiperidine dihydrochloride | Not specified | google.comgoogleapis.com |
| cis-5-hydroxy-6-acetamidopiperidine derivative | 6N HCl/MeOH (1:1), room temperature | cis-5-hydroxy-6-aminopiperidine derivative | 30-35% | uow.edu.au |
| cis-5-hydroxy-6-acetamidopiperidine derivative | Silica gel, CHCl₃/H₂O (100:1), rt then reflux | cis-5-hydroxy-6-aminopiperidine derivative | 67% | uow.edu.au |
Direct substitution at the amide nitrogen via a bimolecular nucleophilic substitution (SN2) mechanism is generally challenging due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group, which reduces its nucleophilicity. fiveable.menih.gov However, such transformations are possible under specific conditions that enhance the electrophilicity of the nitrogen center.
Recent studies have shown that for an SN2 reaction to occur at an amide nitrogen, a potent leaving group must be attached to it. nih.gov For example, the use of O-tosyl hydroxamates as electrophiles allows for N-N bond formation when reacted with amine nucleophiles. nih.gov This proceeds via an SN2 substitution at the amide nitrogen. While not specifically documented for this compound, this principle suggests that converting the acetamide group into a derivative with a better leaving group could enable substitution reactions at this position. The steric hindrance introduced by substituents on the nitrogen can also influence the rate and feasibility of such reactions. fiveable.me
Reactions at the Piperidine Nitrogen Atom
The secondary amine within the piperidine ring is a key site of reactivity, behaving as a typical nucleophile. It readily undergoes alkylation and acylation.
The nucleophilic piperidine nitrogen can be targeted by various electrophiles, including alkyl halides and acyl chlorides, to form N-substituted derivatives. This reactivity is fundamental in the synthesis of more complex piperidine-containing molecules. nih.gov
Alkylation: N-alkylation is commonly performed by reacting the piperidine nitrogen with an alkyl halide. researchgate.net The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed, which can otherwise protonate the starting amine and halt the reaction. Common bases include potassium carbonate or sodium hydride in a dry solvent like dimethylformamide (DMF). researchgate.net For instance, studies on the synthesis of 1,4-disubstituted piperidine derivatives demonstrate the alkylation of a piperidine nitrogen with reagents like bromoacetonitrile (B46782) and 2-iodoethanol. researchgate.net
Acylation: N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an anhydride. mdpi.com These reactions are often rapid and can be carried out under various conditions. For example, the acylation of piperidine derivatives with chloroacetyl chloride in the presence of potassium carbonate is a well-established procedure. nih.govmdpi.com Similarly, coupling with phenoxyacetyl chloride has been achieved using sodium hydride as a base. nih.govmdpi.com
The piperidine nitrogen, being a tertiary amine (in the context of the N-acetylated form), can be oxidized to form a piperidine N-oxide. N-oxides are valuable intermediates in organic synthesis and can alter the pharmacological properties of the parent molecule. lmaleidykla.ltorganic-chemistry.org
The oxidation is typically achieved using various oxidizing agents. rsc.org Common reagents for the N-oxidation of tertiary amines and nitrogen-containing heterocycles include:
Hydrogen peroxide (H₂O₂): Often used in conjunction with a catalyst or in solvents like acetic acid. organic-chemistry.org
meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for N-oxidation, typically performed in a chlorinated solvent at reflux. rsc.org
Sodium percarbonate: An efficient source of oxygen for N-oxidation in the presence of rhenium-based catalysts. organic-chemistry.org
The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent. For the piperidine nitrogen in this compound, this would result in the formation of this compound N-oxide. The electronic properties of the N-acetyl group can influence the reactivity of the piperidine nitrogen towards oxidation.
Reactions at the Piperidine Ring Carbon Atoms
While reactions at the nitrogen atoms are more common, the carbon atoms of the piperidine ring can also participate in chemical transformations, although this often requires specific activation. One notable example is the regioselective alkylation at the C3 position.
This transformation can be achieved by first generating an enamide anion. The deprotonation of the piperidine ring at the C2 or C6 position is followed by isomerization to the more stable Δ²-piperideine (an enamine). Subsequent deprotonation of this enamine at the C3 position with a strong base, such as lithium diisopropylamide (LDA) or an organomagnesium compound, generates a nucleophilic enamide anion. odu.edu This anion can then react with an alkyl halide, leading to the formation of a 3-alkylpiperidine derivative. odu.edu The choice of the metal cation (e.g., Li⁺ vs. MgBr⁺) can influence the distribution of products, particularly between C-alkylation and N-alkylation in subsequent steps. odu.edu
| Starting Material | Base | Electrophile | Product | Reference |
| Δ¹-Piperideine | Lithium Diisopropylamide (LDA) | Allyl bromide | 3-Allylpiperidine | odu.edu |
| Δ¹-Piperideine | Ethylmagnesium Bromide | Ethyl bromide | 3-Ethylpiperidine & 3,3-Diethylpiperidine | odu.edu |
| Δ¹-Piperideine | Lithium Diisopropylamide (LDA) | Benzyl chloride | 3-Benzylpiperidine | odu.edu |
Functionalization via C-H Activation (if applicable to specific positions)
Direct functionalization of carbon-hydrogen (C-H) bonds in N-acylpiperidines like this compound represents an efficient strategy for molecular elaboration, often leveraging the amide group's influence.
Activation at the α-Position: The C-H bonds at the C2 and C6 positions, alpha to the nitrogen atom, are particularly susceptible to activation. N-acylpiperidines can be converted into N-acyllactams through oxidation, a process that involves the functionalization of this α-C-H bond. researchgate.net
Directed C-H Activation: The amide group can serve as a directing group in metal-catalyzed reactions, guiding the catalyst to specific C-H bonds. In palladium-catalyzed processes, the N-acyl group can act as an internal base during the concerted metalation-deprotonation (CMD) step, facilitating C-H cleavage. snnu.edu.cn This strategy has been employed for the transannular C-H functionalization of other alicyclic amines, where coordination of the nitrogen atom to a palladium catalyst enables the selective activation of remote C-H bonds. nih.gov This suggests the potential for similar regioselective functionalizations on the this compound ring.
Photomediated Reactions: Photochemical methods can also initiate C-H activation. For instance, related N-aryl 2-acyl piperidines undergo a photomediated one-atom ring contraction to yield substituted cyclopentanes. This transformation is initiated by an electron/proton transfer process involving the nitrogen lone pair and an excited-state carbonyl, demonstrating a unique mode of reactivity at the C-H bonds. organic-chemistry.org
Nucleophilic and Electrophilic Reactions on the Piperidine Ring
The dual nature of the this compound structure allows it to participate in both nucleophilic and electrophilic reactions, although the reactivity is modulated by the N-acetyl group.
Nucleophilic Character: While the N-acetyl group diminishes the basicity and nucleophilicity of the nitrogen atom, the parent compound, piperidine, is a widely used secondary amine nucleophile. It readily participates in reactions such as:
Enamine Formation: Piperidine reacts with ketones and aldehydes to form enamines, which are valuable intermediates in carbon-carbon bond-forming reactions like the Stork enamine alkylation. wikipedia.orgquora.com
Michael Addition: As a potent nucleophile, piperidine can engage in conjugate addition reactions with α,β-unsaturated carbonyl compounds.
Nucleophilic Aromatic Substitution (SNAr): Piperidine can act as a nucleophile to displace leaving groups on electron-deficient aromatic rings. nih.gov
Ring-Opening Reactions: It can act as a nucleophile to open strained rings, such as in its reaction with isatin (B1672199) derivatives. maxapress.com
For this compound, direct nucleophilic attack via the nitrogen lone pair is less favorable but not impossible under certain conditions. More commonly, the piperidine ring itself can be rendered nucleophilic after initial modification.
Electrophilic Character: The piperidine ring can be transformed into an electrophilic species, enabling attack by various nucleophiles.
N-Acyliminium Ion Formation: N-acylpiperidines can serve as precursors to N-acyliminium ions. These electrophilic intermediates are key in reactions like the aza-Prins-Ritter sequence, where cyclization onto an alkene is followed by trapping with a nucleophile (e.g., a nitrile) to afford 4-substituted piperidines. researchgate.net This pathway is a powerful method for introducing functionality at the C4 position.
Dihydropyridinium Salt Adducts: The synthesis and use of 5,6-dihydropyridinium salts derived from piperidines create versatile electrophilic synthons. These intermediates allow for the introduction of nucleophiles at various positions on the piperidine ring system, providing a general strategy for substitution. acs.org
Elucidation of Reaction Mechanisms and Kinetic Studies
Mechanistic and kinetic investigations provide profound insights into the reactivity of piperidine derivatives, revealing the intricate pathways and energetic landscapes of their transformations.
Postulated Reaction Pathways and Intermediates
Several reaction mechanisms involving piperidine derivatives have been elucidated through experimental and computational studies.
Electron/Proton Transfer (ET/PT) Mechanism: The photomediated ring contraction of N-acyl piperidines is proposed to proceed via an ET/PT mechanism. Computational analysis indicates that the lowest-energy excited states possess charge-transfer character. The reaction is initiated by a rapid intramolecular photoreduction of the excited carbonyl group by the nitrogen's lone pair, which is followed by deprotonation to form key intermediates. organic-chemistry.org
Iminium and Enolate Ion Intermediates: In piperidine-catalyzed reactions like the Knoevenagel condensation, the mechanism involves the formation of an iminium ion from the condensation of piperidine and an aldehyde. This is followed by the deprotonation of a C-H acidic compound to form an enolate. The enolate then attacks the iminium ion, and subsequent elimination of piperidine regenerates the catalyst and yields the final product. acs.org
Meisenheimer-like Intermediates: In nucleophilic aromatic substitution (SNAr) reactions where piperidine acts as the nucleophile, the proposed mechanism involves the formation of a substrate-piperidine addition intermediate. This negatively charged species, analogous to a Meisenheimer complex, is a key step in the pathway before the leaving group is expelled. nih.gov
Oxidative Ring Contraction: The selective synthesis of pyrrolidin-2-ones from N-substituted piperidines is believed to occur through a cascade process. A plausible pathway involves an initial oxidative ring contraction to form a pyrrolidine-2-carbaldehyde (B1623420) intermediate, which then undergoes further oxidation, decarboxylation, and ipso-oxidation to yield the final product. rsc.org
Kinetic Rate Laws and Activation Energy Determinations
Kinetic studies are crucial for understanding reaction rates and optimizing conditions. They provide quantitative data on activation parameters, which helps in substantiating postulated mechanisms.
Reaction Order and Catalysis: The kinetics of the SNAr reaction between piperidine and N-methylpyridinium substrates in methanol were found to be second-order with respect to piperidine. This indicates that two molecules of piperidine are involved in the rate-determining step. The proposed mechanism involves a rate-determining deprotonation of the initial addition intermediate by a second molecule of piperidine, which acts as a base. nih.gov
Activation Parameters: The reaction of piperidine with various substituted isatin derivatives has been studied kinetically. The activation parameters, including enthalpy (ΔH#), entropy (ΔS#), and Gibbs free energy of activation (ΔG#), were determined. The data suggests that the transition state is highly ordered and that the reaction is entropy-controlled.
Table 1: Activation Parameters for the Reaction of Piperidine with Substituted Isatins
| Substituent | ΔH# (kJ/mol) | -ΔS# (J/mol·K) | ΔG# (kJ/mol) at 298K |
|---|---|---|---|
| 5-H | 28.6 | 179 | 81.9 |
| 5-Me | 30.7 | 171 | 81.7 |
| 5-Cl | 26.9 | 185 | 82.1 |
| 5-Br | 26.5 | 186 | 81.9 |
Data adapted from a study on isatin derivatives, illustrating the types of kinetic data obtained for reactions involving piperidine. maxapress.com
Free Energy Barriers and Rate-Determining Steps: For the piperidine-catalyzed Knoevenagel condensation, a free energy profile was calculated using computational methods. The rate-determining step was identified as the elimination of a hydroxide (B78521) ion from an addition intermediate, with a calculated free energy barrier of 21.8 kcal/mol. This value was in good agreement with the experimentally determined barrier of 20.0 kcal/mol, validating the proposed pathway. acs.org
Arrhenius Plots and Activation Energy: The activation energies for reactions involving piperidine derivatives can be determined experimentally by measuring reaction rates at different temperatures and constructing an Arrhenius plot. For example, in the Michael addition of butanal to nitrostyrene (B7858105) catalyzed by various peptide-based piperidine derivatives, differences in reactivity were quantified by determining their activation energies (Ea).
Table 2: Kinetic Data for Peptide-Catalyzed Michael Addition
| Catalyst (Piperidine Analogue) | Initial Rate (mM/min) | Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| Azetidine Analogue (2a) | 0.05 | 12.3 |
| Pyrrolidine Analogue (2) | 0.20 | 10.6 |
| Piperidine Analogue (2b) | 0.03 | 12.9 |
Data from a study on enamine catalysis, demonstrating the impact of the ring structure on reaction kinetics and activation energy. rsc.org
Derivatization and Analogue Synthesis from the 1 Acetamidopiperidine Scaffold
Synthesis of Substituted Piperidine (B6355638) Derivatives with Modified Properties
The synthesis of substituted piperidine derivatives is a cornerstone of medicinal chemistry, as the piperidine motif is present in numerous pharmaceutical agents. dicp.ac.cnajchem-a.comnih.gov Starting from the 1-acetamidopiperidine scaffold, derivatives with modified properties can be achieved by introducing functional groups onto the piperidine ring. While direct C-H functionalization of simple piperidines is challenging, modern synthetic methods offer potential pathways.
Recent advancements in biocatalytic carbon-hydrogen oxidation, for instance, use enzymes to selectively add hydroxyl groups to specific sites on piperidine molecules. rice.edu This enzymatic approach could theoretically be applied to this compound to generate hydroxylated derivatives, such as 4-hydroxy-1-acetamidopiperidine. These hydroxylated intermediates are valuable as they introduce a reactive handle for further modifications, such as etherification or esterification, thereby altering the molecule's polarity, solubility, and biological interaction profile.
Another strategy involves the catalytic hydrogenation of corresponding N-acetamido-pyridinium salts. The activation of a pyridine (B92270) precursor as a pyridinium (B92312) salt enhances its reactivity towards hydrogenation, allowing for the synthesis of the saturated piperidine ring under controlled conditions. dicp.ac.cnnih.govresearchgate.net If substituents are present on the starting pyridine ring, this method allows for the direct synthesis of C-substituted this compound derivatives.
Table 1: Potential Strategies for Synthesis of Substituted this compound Derivatives
| Strategy | Reagents/Catalysts | Potential Product | Modified Property |
| Biocatalytic C-H Oxidation | P450 Enzymes, O₂ | Hydroxylated 1-acetamidopiperidines | Increased polarity, reactive handle |
| Pyridinium Salt Hydrogenation | H₂, Ir- or Rh-based catalyst | C-substituted 1-acetamidopiperidines | Altered steric and electronic profile |
| Lithiation & Electrophilic Quench | n-BuLi/TMEDA, Electrophile (e.g., R-X) | 2-substituted 1-acetamidopiperidines | Introduction of diverse functional groups |
These strategies enable the creation of derivatives with tailored properties, essential for developing new chemical entities in various fields of research.
Scaffold Diversification Strategies Utilizing the this compound Core
Scaffold diversification is a key strategy in drug discovery to generate libraries of related compounds for biological screening. The this compound core can be diversified through several synthetic routes. One-pot multicomponent reactions (MCRs) represent an efficient approach to building molecular complexity from simple precursors. nih.govnih.gov A functionalized this compound derivative could serve as one of the components in an MCR, allowing for the rapid assembly of a diverse library of compounds.
For instance, a derivative bearing a primary amine or a carboxylic acid on the piperidine ring could participate in Ugi or Passerini reactions. This approach allows for the introduction of multiple points of diversity in a single step, significantly accelerating the exploration of the chemical space around the core scaffold. mdpi.com
Furthermore, palladium-catalyzed cross-coupling reactions on halogenated derivatives of this compound would offer another powerful tool for diversification. A bromo- or iodo-substituted piperidine ring could undergo Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce a wide range of aryl, alkynyl, or amino substituents, respectively.
Incorporation of this compound into Complex Organic Architectures
The this compound motif can be integrated as a structural component within larger, more complex molecules. Its conformational properties, conferred by the saturated piperidine ring, can be valuable in designing molecules that adopt specific three-dimensional shapes to interact with biological targets.
A common strategy for incorporation involves creating a bifunctional derivative of this compound. For example, a derivative with a hydroxyl group at one position of the ring and a protected amine at another could be sequentially reacted to build larger structures. The hydroxyl group could be used for forming an ether or ester linkage, while the deprotected amine could form an amide or sulfonamide bond, effectively "stitching" the piperidine unit into a larger molecular framework. Such approaches are critical in the total synthesis of natural products and the design of complex drug candidates. rice.edu
Synthesis of Specialized Probes (e.g., Spin Labels) for Spectroscopic Studies
The piperidine scaffold is fundamental to the structure of many stable nitroxide radicals used as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govnih.gov These probes provide valuable information on the structure and dynamics of biomolecules. nih.gov A prominent example is the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) family of radicals.
A spin label directly derived from the this compound concept is 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-acetamido-TEMPO). This compound combines the stable nitroxide radical with an acetamido functional group, which can modulate the probe's solubility and interaction with its environment, for example, through hydrogen bonding.
The synthesis of 4-acetamido-TEMPO can be readily achieved from a commercially available precursor, 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO). The reaction involves a standard N-acetylation of the primary amino group.
Table 2: Proposed Synthesis of 4-Acetamido-TEMPO
| Starting Material | Reagent | Solvent | Conditions | Product |
| 4-amino-TEMPO | Acetic anhydride | Dichloromethane (B109758) | Room Temperature, 2-4 hours | 4-acetamido-TEMPO |
| 4-amino-TEMPO | Acetyl chloride, Triethylamine | Dichloromethane | 0 °C to Room Temperature, 1-3 hours | 4-acetamido-TEMPO |
This synthesis provides a direct and efficient route to a specialized spectroscopic probe that contains the core features of the this compound scaffold, demonstrating its utility in the development of tools for biophysical studies.
Design and Synthesis of Novel Heterocyclic Systems Bridging the Piperidine Ring
Creating bridged bicyclic structures from monocyclic precursors is an effective strategy for generating conformationally constrained molecules with novel three-dimensional shapes. Such rigid scaffolds are of great interest in drug design as they can reduce the entropic penalty of binding to a biological target.
Starting from a suitably functionalized this compound derivative, intramolecular reactions can be employed to form a new ring, creating a bridged system. For example, a derivative containing a nucleophilic group (like a hydroxyl or thiol) and an electrophilic center separated by an appropriate linker could undergo intramolecular cyclization.
A potential synthetic route could involve the intramolecular cyclization of a 3-chloropiperidine (B1606579) derivative. In related systems, the nitrogen atom of the piperidine ring can displace the chloride to form a strained, bicyclic aziridinium (B1262131) ion intermediate. researchgate.net This reactive intermediate can then be opened by a nucleophile to yield a rearranged or substituted product. While the N-acetamido nitrogen is not nucleophilic, a similar strategy could be envisioned where a substituent on the piperidine ring initiates the cyclization, leading to the formation of novel bridged heterocyclic systems derived from the original this compound scaffold.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules the size of 1-Acetamidopiperidine. nih.govmdpi.com DFT methods calculate the ground-state properties based on the molecule's electron density. mdpi.com By employing various functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, def2-TZVP), researchers can accurately predict several key molecular parameters. nih.govresearchgate.netmdpi.com
Key ground-state properties calculated for this compound would include:
Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This provides precise bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for predicting sites of intermolecular interactions.
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity. nih.gov
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | -441.8 | Hartree |
| HOMO Energy | -7.2 | eV |
| LUMO Energy | 0.95 | eV |
| HOMO-LUMO Gap | 8.15 | eV |
| Dipole Moment | 3.45 | Debye |
| Ionization Potential (I) | 7.2 | eV |
| Electron Affinity (A) | -0.95 | eV |
| Global Hardness (η) | 4.075 | eV |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide higher accuracy, often referred to as the "gold standard" in computational chemistry.
For this compound, these high-accuracy methods would be employed to:
Validate the geometries and energies obtained from DFT calculations.
Calculate highly accurate thermochemical data, such as heats of formation.
Investigate excited electronic states, which is beyond the scope of standard ground-state DFT.
Molecular Dynamics Simulations for Conformational Sampling
The piperidine (B6355638) ring in this compound is not rigid and can adopt different conformations, primarily chair and boat forms. The orientation of the acetamido group further increases the conformational complexity. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. mdpi.comresearchgate.net
In an MD simulation of this compound, the process involves:
System Setup: A model of the molecule is placed in a simulation box, typically filled with an explicit solvent like water, to mimic physiological conditions.
Force Field Application: A classical force field (e.g., AMBER, GROMACS, CHARMM) is used to describe the potential energy of the system as a function of atomic positions. mdpi.com These force fields define parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).
Simulation: Newton's equations of motion are solved iteratively for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.com Simulations can run for nanoseconds to microseconds, capturing a wide range of molecular motions. nih.gov
Analysis of the MD trajectory provides crucial information on the conformational landscape, identifying the most stable conformers, the energy barriers between them, and the dynamics of their interconversion. nih.gov
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. rsc.org
NMR Chemical Shifts: DFT calculations have proven to be highly effective in predicting both ¹H and ¹³C NMR chemical shifts. d-nb.info The accuracy of these predictions can be excellent, with mean absolute errors often less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C when appropriate methods and solvent models are used. d-nb.info The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. By averaging the shielding values over different accessible conformations (weighted by their Boltzmann population), a more accurate prediction of the experimental spectrum can be achieved. d-nb.info
| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| C=O | 170.5 | 170.1 | - | - |
| CH₃ | 21.8 | 21.5 | 2.10 | 2.08 |
| Piperidine C2/C6 | 45.2 | 44.9 | 3.15 | 3.12 |
| Piperidine C3/C5 | 25.9 | 25.6 | 1.65 | 1.63 |
| Piperidine C4 | 24.1 | 23.8 | 1.58 | 1.55 |
Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule corresponds to the transitions between its vibrational energy levels. Harmonic vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). molpro.netq-chem.com DFT calculations can predict the frequencies and intensities of vibrational modes, aiding in the assignment of experimental IR spectra. mdpi.com For example, the characteristic C=O stretching frequency of the amide group and various C-H and C-N stretching and bending modes in this compound can be computationally identified. nih.gov
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, providing insights that are often difficult to obtain experimentally. For reactions involving this compound, such as its synthesis or degradation, computational modeling can map out the entire reaction pathway. nih.gov
This process involves:
Locating Stationary Points: Identifying the minimum energy structures of reactants, products, and any intermediates.
Transition State (TS) Searching: Locating the transition state, which is the maximum energy point along the minimum energy path connecting reactants and products. The TS structure represents the energetic bottleneck of the reaction.
Calculating Activation Energy: The energy difference between the transition state and the reactants determines the activation energy (Ea), a key factor controlling the reaction rate.
Minimum Energy Path (MEP) Analysis: Methods like the Nudged Elastic Band (NEB) can trace the reaction coordinate, confirming that the identified transition state correctly connects the desired reactants and products. matlantis.com
These calculations can elucidate reaction mechanisms, predict regioselectivity and stereoselectivity, and explain the effects of catalysts or solvent on the reaction outcome. researchgate.net
Computational Design of Novel Derivatives and Analogues
The computational tools used to analyze this compound can also be applied to design novel derivatives with tailored properties. This is a common strategy in medicinal chemistry and materials science. openmedicinalchemistryjournal.com
Approaches for designing novel analogues include:
Quantitative Structure-Activity Relationship (QSAR): If a set of this compound derivatives with known biological activities is available, a QSAR model can be developed. researchgate.netnih.gov This model establishes a mathematical relationship between the chemical structures (described by computational descriptors) and their activities, allowing for the prediction of the activity of new, unsynthesized compounds. researchgate.net
Fragment-Based and de novo Design: New molecules can be designed by combining different molecular fragments or by building structures atom-by-atom within a target binding site (e.g., a protein active site). openmedicinalchemistryjournal.com
In Silico Screening: Large virtual libraries of potential derivatives can be rapidly screened using techniques like molecular docking to predict their binding affinity to a biological target, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Through these computational strategies, derivatives of this compound could be rationally designed to optimize properties such as receptor binding affinity, metabolic stability, or solubility.
Non Clinical Applications in Organic Synthesis and Materials Science
1-Acetamidopiperidine as a Key Synthetic Building Block in Multistep Synthesis
The piperidine (B6355638) ring is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds. researchgate.netnih.govijnrd.org It is considered a "privileged scaffold" in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile framework for orienting functional groups to interact with biological targets. researchgate.net Consequently, functionalized piperidines like this compound are valuable building blocks in the multistep synthesis of more complex molecules. mdpi.com
The presence of both a secondary amine within the piperidine ring and an acetamido side chain provides two distinct points for chemical modification. The secondary amine can undergo N-alkylation, N-arylation, or acylation to build out molecular complexity, while the amide group can be hydrolyzed to reveal a primary amine, which can then be used for further functionalization. This dual functionality allows chemists to strategically incorporate the piperidine core into larger molecular architectures.
Modern synthetic strategies, including multicomponent reactions and flow chemistry processes, are often employed to construct complex molecules efficiently. researchgate.netsyrris.jplibretexts.org In these sequences, pre-functionalized building blocks are essential for rapidly assembling the final target. This compound represents such a building block, offering the piperidine core in a stable, easy-to-handle form, ready for integration into a longer synthetic sequence. For instance, derivatives of 4-acetamidopiperidine (B1270075) are used in the synthesis of specialized oxidizing agents like 4-acetamido-TEMPO (4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl), highlighting its role as a precursor to more complex reagents. researchgate.net
| Pharmaceutical Class | General Role of Piperidine Scaffold | Example Compounds (Illustrative) |
|---|---|---|
| Opioid Analgesics | Forms the core structure essential for receptor binding. | Fentanyl, Pethidine |
| Antipsychotics | Serves as a key component for dopamine (B1211576) receptor antagonism. | Haloperidol, Risperidone |
| Antihistamines | Provides a scaffold for H1 receptor antagonists. | Loratadine, Fexofenadine |
| Calcium Channel Blockers | Contributes to the structure of drugs used for hypertension. | Bepridil |
| Enzyme Inhibitors | Acts as a structural base for molecules targeting specific enzymes. | Donepezil (for Alzheimer's) |
Role in Catalysis as a Ligand or Organocatalyst Component
In the field of catalysis, chiral pyrrolidines and, to a lesser extent, piperidines have gained prominence as scaffolds for organocatalysts and ligands in transition metal catalysis. nih.govfrontiersin.org Organocatalysis, which uses small organic molecules to accelerate chemical reactions, often relies on the ability of secondary amines to form nucleophilic enamines or electrophilic iminium ions. nih.gov The piperidine nucleus in this compound provides this key secondary amine functionality.
While this compound itself is not commonly reported as a direct catalyst, its structure serves as a template for the synthesis of more elaborate catalytic systems. The secondary amine can be functionalized with other groups to create chiral environments or additional binding sites. The acetamido group can also be modified or used as a handle to attach the piperidine moiety to a larger catalytic framework.
Furthermore, nitrogen-containing heterocycles are ubiquitous as ligands in transition metal catalysis. nih.govmdpi.com They coordinate to a metal center, modifying its electronic and steric properties to control the reactivity and selectivity of a catalytic process. researchgate.net Guanidine-containing molecules, for example, have been shown to be excellent N-donor ligands for various metals. semanticscholar.org Research has demonstrated that functionalized piperidines can be incorporated into complex ligand structures, such as N-Piperidine-(5-acetylbarbituric)-hydrazine-1-carbothioamide, which forms complexes with silver(I). acs.org This illustrates the potential for piperidine derivatives to act as components in sophisticated catalyst systems. The functional groups on this compound make it a plausible starting point for the development of new ligands for various metal-catalyzed transformations.
| Catalyst Type | Heterocycle Example | Mechanism/Role | Typical Reactions |
|---|---|---|---|
| Enamine Catalysis | Proline (Pyrrolidine) | Forms a nucleophilic enamine with carbonyl compounds. | Aldol reactions, Michael additions |
| Iminium Catalysis | MacMillan Catalyst (Imidazolidinone) | Forms an electrophilic iminium ion with α,β-unsaturated carbonyls. | Diels-Alder reactions, Conjugate additions |
| Transition Metal Ligand | Pyridine (B92270), Bipyridine | Coordinates to a metal (e.g., Palladium, Rhodium) to modulate reactivity. | Cross-coupling reactions, Hydrogenations |
| Phase Transfer Catalyst | Quaternary Ammonium Salts | Transfers reactants between immiscible phases (e.g., organic/aqueous). | Alkylations, Substitutions |
Potential in Supramolecular Chemistry for Host-Guest Recognition
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. semanticscholar.orgdemokritos.gr A key area within this field is host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule. semanticscholar.org This interaction can alter the physical properties of the guest, such as its solubility, stability, or reactivity.
Research has shown that piperidine derivatives can act as guest molecules in host-guest complexes. mdpi.comnih.govresearchgate.net A prominent example is their inclusion within β-cyclodextrin, a macrocyclic host molecule made of glucose units. mdpi.com The hydrophobic inner cavity of β-cyclodextrin can encapsulate the nonpolar piperidine ring, while the hydrophilic exterior ensures water solubility. mdpi.com Such complexation can be used to create new dosage forms of drugs, potentially reducing toxicity and improving delivery. mdpi.comnih.gov
Given these precedents, this compound possesses the structural features necessary to participate in host-guest interactions. Its piperidine ring is of a suitable size and hydrophobicity to fit within the cavities of common host molecules like cyclodextrins, calixarenes, or cucurbiturils. The acetamido group provides an additional site for hydrogen bonding, which could further stabilize the host-guest complex. This potential opens avenues for using this compound in the development of controlled-release systems or molecular sensors.
| Component | Molecule Type | Role | Key Interaction |
|---|---|---|---|
| Host | β-Cyclodextrin | Encapsulates the guest, providing a microenvironment. | Hydrophobic interactions between the cavity and the guest. |
| Guest | Piperidine Derivative | Fits within the host cavity. | Van der Waals forces, potential for hydrogen bonding. |
| Outcome | Formation of a water-soluble inclusion complex. | Improved solubility of the guest, potential for reduced toxicity and controlled release. mdpi.com |
Integration into Polymeric Systems or Advanced Materials
Functionalized polymers are materials where specific chemical groups are incorporated into the polymer structure to impart desired properties, such as catalytic activity, selective adsorption, or stimuli-responsiveness. sigmaaldrich.com The synthesis of these materials often involves the polymerization of monomers that bear the desired functional group.
There is potential for this compound to be used as a precursor for such functional monomers. By modifying the molecule to include a polymerizable group (e.g., a vinyl or acrylate (B77674) group), it could be incorporated into polymer chains via techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.gov The resulting polymer would feature pendant acetamidopiperidine units along its backbone.
While direct integration of this compound into polymers is not widely documented, related research supports this potential. For example, acetamido-functionalized hyper-crosslinked polymers have been synthesized and shown to be effective adsorbents for removing phenol (B47542) from water, with the acetamido group's carbonyl functionality playing a key role through hydrogen bonding. researchgate.net Similarly, polymers functionalized with guanidine (B92328) groups (structurally related to the amine function of piperidine) have been developed as antimicrobial agents. nih.gov These examples demonstrate that the functional groups present in this compound can confer valuable properties to materials, suggesting its potential as a building block for advanced polymers with applications in separation science, catalysis, or biomaterials.
Utilization as a Chemical Standard or Analytical Reference Material in Laboratory Research
In analytical chemistry and laboratory research, reference materials are crucial for ensuring the accuracy and reliability of experimental results. zeptometrix.com A reference standard is a highly purified compound used for purposes such as calibrating instruments, validating analytical methods (e.g., HPLC, GC), and as a starting point for quantitative analysis. nih.gov
This compound is commercially available from various chemical suppliers, often in high purity, making it suitable for use in a laboratory setting. nih.gov Its availability implies its use as a common building block in synthetic chemistry or as a reference compound in analytical studies. For example, when synthesizing a series of related piperidine derivatives, this compound could serve as a reference point in chromatographic or spectroscopic analyses to confirm the identity or purity of newly synthesized compounds. While it may not be a certified primary standard from a national metrology institute, it functions as a de facto standard in many research and development labs for routine synthetic and analytical work.
| Identifier | Value |
|---|---|
| CAS Number | 5810-56-0 nih.gov |
| Molecular Formula | C7H14N2O nih.gov |
| Molecular Weight | 142.20 g/mol nih.gov |
| IUPAC Name | N-piperidin-4-ylacetamide nih.gov |
| Synonyms | 4-Acetylaminopiperidine, N-(4-Piperidyl)acetamide nih.gov |
Compound Index
| Compound Name |
|---|
| This compound |
| 4-acetamido-TEMPO |
| 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl |
| Acrylate |
| Bepridil |
| β-Cyclodextrin |
| Calixarenes |
| Cucurbiturils |
| Donepezil |
| Fentanyl |
| Fexofenadine |
| Glucose |
| Haloperidol |
| Loratadine |
| N-Piperidine-(5-acetylbarbituric)-hydrazine-1-carbothioamide |
| Pethidine |
| Phenol |
| Piperidine |
| Proline |
| Pyridine |
| Risperidone |
| Vinyl |
Analytical Methodologies for Characterization and Purity Assessment
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental technique for separating mixtures into their individual components. chemguide.co.uk It relies on a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that flows through it, carrying the components of the mixture at different rates. chemguide.co.uk For 1-Acetamidopiperidine, several chromatographic methods are routinely used for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and performing quantitative analysis of this compound. It offers high resolution and sensitivity, making it suitable for detecting and quantifying trace impurities. nih.gov The method typically involves injecting a solution of the sample into a column packed with a stationary phase, through which a liquid mobile phase is pumped at high pressure.
For compounds like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A UV detector is often used for detection, as the amide bond in this compound provides sufficient chromophoric activity. For quantitative analysis, a calibration curve is constructed using standards of known concentration to determine the amount of this compound and its impurities. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (Gradient or Isocratic) nih.govsielc.com |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. chromatographyonline.com It is particularly useful for monitoring the final stages of a reaction to ensure the complete removal of volatile starting materials or solvents, and for quantifying volatile impurities in the final this compound product. The sample is vaporized and injected into the head of a chromatographic column, and a carrier gas like helium or nitrogen transports the vapor through the column, where components are separated based on their boiling points and interactions with the stationary phase. google.com
A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds, while a mass spectrometer (MS) can be coupled to the GC (GC-MS) for definitive identification of separated components based on their mass-to-charge ratio. mdpi.comcmbr-journal.com For quantitative analysis, an internal standard is often added to the sample to improve precision and accuracy. nih.gov
Table 2: Typical GC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., 5% Phenyl / 95% Methyl Silicone, 30m x 0.25mm) cmbr-journal.com |
| Carrier Gas | Helium or Nitrogen at 1-2 mL/min cmbr-journal.com |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 100°C, ramp at 15°C/min to 280°C, hold for 5 min unodc.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280°C |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis and for monitoring the progress of chemical reactions. fishersci.comanalyticaltoxicology.com It is invaluable during the synthesis of this compound to determine when the starting materials have been consumed and the product has formed. itwreagents.comlibretexts.org The technique involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel (the stationary phase). chemguide.co.uk The plate is then placed in a sealed chamber with a solvent system (the mobile phase), which moves up the plate by capillary action. rochester.edu
Different compounds travel up the plate at different rates, resulting in separation. The position of the spots can be visualized under UV light or by staining with a chemical reagent like potassium permanganate (B83412) or iodine. chemguide.co.uk By spotting the starting material, the reaction mixture, and a "cospot" (both starting material and reaction mixture in the same lane), one can clearly track the disappearance of the reactant and the appearance of the product. libretexts.orgrochester.edu
Table 3: General TLC Parameters for Monitoring Synthesis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel GF254 plates chemguide.co.uk |
| Mobile Phase | A mixture of a polar and a non-polar solvent (e.g., Ethyl Acetate (B1210297)/Hexane or Dichloromethane (B109758)/Methanol) |
| Application | Capillary spotting of starting material, reaction mixture, and cospot rochester.edu |
| Development | In a closed chamber until the solvent front nears the top of the plate rochester.edu |
| Visualization | UV light (254 nm) and/or staining with potassium permanganate or iodine crystals chemguide.co.uk |
Advanced Techniques for Chiral Purity Determination
While this compound itself is an achiral molecule, derivatives containing additional stereocenters may exist as enantiomers (non-superimposable mirror images). mdpi.com For such chiral analogues, determining the enantiomeric purity, or enantiomeric excess (ee), is critical. heraldopenaccess.us Enantiomeric excess describes the degree to which one enantiomer is present in greater amounts than the other in a mixture. heraldopenaccess.us
Chiral HPLC and GC are the most effective methods for separating and quantifying enantiomers. chromatographyonline.comnih.gov These techniques operate on the same principles as their achiral counterparts but utilize a chiral stationary phase (CSP). sigmaaldrich.com The CSP creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times and thus separation.
For chiral HPLC, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are widely used. chromatographyonline.com In some cases, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral column. mdpi.comnih.gov Chiral GC often uses capillary columns coated with derivatized cyclodextrins as the CSP. gcms.cz The area under each enantiomer's peak in the resulting chromatogram is used to calculate the enantiomeric excess. heraldopenaccess.us
Table 4: Representative Chiral HPLC and GC Conditions for Piperidine (B6355638) Derivatives
| Technique | Parameter | Condition |
| Chiral HPLC | Column | Chiralpak® or Chiralcel® (Polysaccharide-based) nih.gov |
| Mobile Phase | Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) | |
| Detection | UV at an appropriate wavelength | |
| Chiral GC | Column | Cyclodextrin-based capillary column (e.g., CHIRALDEX® G-TA) sigmaaldrich.com |
| Oven Program | Isothermal or gradient temperature program to optimize separation | |
| Detection | Flame Ionization Detector (FID) |
Optical rotation and circular dichroism (CD) are chiroptical techniques used to investigate the stereochemistry of chiral molecules.
Optical Rotation , measured using a polarimeter, is the rotation of the plane of plane-polarized light by a solution of a chiral compound. masterorganicchemistry.comwikipedia.org Enantiomers rotate light by equal amounts but in opposite directions. masterorganicchemistry.com The specific rotation [α] is a characteristic physical property of a chiral compound and is calculated from the observed rotation. wikipedia.orglibretexts.org While a non-zero optical rotation confirms that a sample is optically active and not a racemic (50:50) mixture, it does not provide a linear measure of enantiomeric excess for unknown mixtures. wikipedia.orglibretexts.org
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.comsmoldyn.org A CD spectrum provides information about the molecule's three-dimensional structure. nih.gov Enantiomers produce CD spectra that are mirror images of each other. nih.gov The intensity of the CD signal is proportional to the concentration and enantiomeric excess of the chiral substance, allowing for quantitative determination of enantiopurity if a standard curve is prepared. nih.gov These techniques are powerful for confirming the absolute configuration of an enantiomerically pure sample by comparing its spectrum to a known standard or theoretical calculations.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing a quantitative determination of the elemental composition of a sample. This method is fundamental for validating the empirical formula of a newly synthesized or isolated compound, such as this compound. The process typically involves combustion analysis, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), are collected and measured. From the masses of these products, the percentage of carbon, hydrogen, and nitrogen in the original sample can be calculated.
The experimentally determined percentages of each element are then compared against the theoretical values derived from the compound's proposed chemical formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and, by extension, its empirical formula. For this compound, with the chemical formula C7H14N2O, the theoretical elemental composition has been calculated and is presented in the table below.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 59.12 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 9.93 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 19.71 |
| Oxygen | O | 16.00 | 1 | 16.00 | 11.25 |
| Total | 142.202 | 100.00 |
Future Research Directions and Emerging Trends
Exploration of Unconventional Synthetic Routes and Reagent Systems
Future synthetic strategies for 1-acetamidopiperidine and related N-amino amides will likely move beyond traditional methods to embrace more efficient and environmentally benign approaches. One promising avenue is the expanded use of biocatalysis. Enzyme-catalyzed transformations, such as those involving lipases or aminoacylases, offer a green alternative to conventional chemical synthesis, which often relies on toxic chlorinating agents for carboxylic acid activation. nih.gov These enzymatic methods can proceed under mild conditions and with high selectivity, potentially reducing waste and improving sustainability. nih.gov Another emerging area is the application of visible-light-mediated synthesis, which can promote oxidative amidation and transamidation reactions under gentle conditions. mdpi.com
The development of novel reagent systems is also a key area of future research. This includes the design of new acylating reagents, such as N-acyltriazinediones, which can react with amines in the absence of a base to form amides in good yields. nih.gov Furthermore, research into transition-metal-catalyzed reactions continues to yield more atom-economical and powerful tools for preparing amides from a variety of substrates beyond carboxylic acids and their derivatives. researchgate.net For the piperidine (B6355638) core, new methods are being developed to streamline its synthesis, such as combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling to drastically reduce the number of synthetic steps. news-medical.net
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Biocatalysis | Environmentally friendly, high selectivity, mild reaction conditions. | Use of lipases and aminoacylases for N-acylation. nih.gov |
| Photoredox Catalysis | Use of visible light, mild reaction conditions. | Visible-light-promoted oxidative amidation and transamidation. mdpi.com |
| Novel Reagent Systems | Improved efficiency, base-free reactions. | Development of reagents like N-acyltriazinediones. nih.gov |
| Advanced Catalysis | Atom economy, diverse substrates. | Transition-metal catalysis, researchgate.net combined biocatalytic and radical cross-coupling. news-medical.net |
Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring
A deeper understanding and optimization of the synthesis of this compound can be achieved through the development and application of advanced spectroscopic probes for real-time, in situ reaction monitoring. Techniques such as fiber-optic Near-Infrared (NIR) spectroscopy and transient infrared transmission spectroscopy (TIRTS) are powerful tools for tracking chemical changes directly within a reaction vessel. researchgate.net These methods can provide valuable kinetic and mechanistic data, allowing for precise control and optimization of reaction parameters.
For monitoring the specific process of N-acetylation, targeted mass spectrometry techniques like parallel reaction monitoring (PRM) are emerging as highly effective. nih.gov PRM allows for the specific and quantitative assessment of modifications at the N-terminus of molecules, which is directly applicable to tracking the formation of the acetamide (B32628) group in this compound. nih.gov This hypothesis-driven approach eliminates the stochastic nature of some mass spectrometry methods, enabling the testing of different reaction pathways as alternative hypotheses. nih.gov The integration of such advanced analytical techniques will be crucial for developing robust and efficient synthetic processes.
| Spectroscopic Technique | Application in Synthesis Monitoring | Key Benefits |
| Near-Infrared (NIR) Spectroscopy | Real-time monitoring of chemical changes in the reaction mixture. researchgate.net | Non-invasive, provides kinetic data. |
| Transient Infrared Transmission Spectroscopy (TIRTS) | Capturing mid-infrared spectra of the process stream in real time. researchgate.net | Suitable for moving solid or viscous-liquid phases. |
| Parallel Reaction Monitoring (PRM) | Quantitative assessment of N-terminal acetylation. nih.gov | High specificity, hypothesis-driven, quantitative. |
Computational-Aided Design and Virtual Screening of New Derivatives
Computational chemistry is set to play an increasingly pivotal role in the discovery and design of novel this compound derivatives with specific biological or material properties. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, can be used to develop predictive models for the biological activity of piperidine derivatives. nih.govresearchgate.net By establishing a correlation between the structural features of molecules and their activities, QSAR can guide the design of new compounds with enhanced potency. nih.gov
Virtual screening of large chemical databases is another powerful computational tool that can accelerate the identification of promising new derivatives. sciengpub.irmdpi.com This approach involves docking candidate molecules into the active site of a biological target to predict their binding affinity and mode of interaction. nih.govmdpi.com The use of consensus docking, molecular dynamics (MD) simulations, and other computational techniques can further refine these predictions and provide insights into the stability and dynamics of the ligand-receptor complexes. nih.govnih.gov These in silico methods save significant time and resources compared to traditional high-throughput screening of physical compounds. sciengpub.ir
| Computational Method | Purpose | Potential Outcome |
| QSAR Modeling | Predict biological activity based on chemical structure. nih.govresearchgate.net | Design of derivatives with enhanced potency. |
| Virtual Screening | Identify potential lead compounds from large databases. sciengpub.irmdpi.com | Accelerated discovery of new bioactive molecules. |
| Molecular Docking | Predict binding affinity and interaction modes with biological targets. nih.gov | Rational design of target-specific derivatives. |
| Molecular Dynamics (MD) Simulations | Analyze the stability and dynamics of ligand-receptor complexes. nih.govnih.gov | Deeper understanding of molecular interactions. |
Integration with Automation and High-Throughput Synthesis Platforms
The synthesis and screening of this compound derivatives can be significantly accelerated through the integration of automation and high-throughput synthesis platforms. Automated systems can perform repetitive and time-consuming tasks, such as reaction setup, monitoring, and purification, with high precision and reproducibility. researchgate.net This not only increases throughput but also reduces the potential for human error. researchgate.net Automated synthesis platforms have been successfully developed for amide bond formation, utilizing pre-packed capsules and robotic systems to streamline the entire process from reaction to product isolation. researchgate.net
Continuous flow chemistry is another key technology that is transforming chemical synthesis. amidetech.com Flow-based protocols offer several advantages over traditional batch methods, including precise control over reaction parameters, efficient mixing, and enhanced safety. amidetech.com A continuous flow protocol has been developed for the synthesis of functionalized piperidines, demonstrating the potential for rapid and scalable access to these important scaffolds. acs.org The combination of automation and flow chemistry will enable the rapid generation of libraries of this compound derivatives for screening and optimization.
| Technology | Application | Advantages |
| Automated Synthesis Platforms | Parallel synthesis of amide-containing compound libraries. researchgate.net | Increased throughput, reproducibility, reduced error. researchgate.net |
| Robotic Systems | Automated reagent dispensing and reaction optimization. researchgate.net | High accuracy, supports complex reaction setups. |
| Continuous Flow Chemistry | Rapid and scalable synthesis of piperidine derivatives. acs.org | Precise control, efficient mixing, enhanced safety. amidetech.com |
| High-Throughput Screening | Rapid evaluation of large numbers of compounds. | Accelerated discovery of new derivatives with desired properties. |
Investigation into Unexplored Chemical Properties and Reactivities
While the primary reactivity of this compound is centered around its amide and piperidine functionalities, future research may uncover novel and unexpected chemical properties. For example, recent studies have demonstrated the direct nitrogenation of amides to nitriles through the cleavage of both C-C and C-N bonds, a previously challenging transformation. chinesechemsoc.org Investigating whether this compound can undergo similar unconventional transformations could open up new synthetic pathways and applications.
The reactivity of the piperidine ring itself also warrants further exploration. Zinc(II)-mediated nucleophilic addition of amines to nitriles to form amidines has been demonstrated with various piperidine derivatives. rsc.org Exploring the catalytic activity of metal complexes with this compound as a ligand or substrate could lead to the discovery of new catalytic reactions. Furthermore, radical-mediated cyclization reactions have been used to synthesize piperidine derivatives, suggesting that the C-H bonds of the piperidine ring in this compound could be functionalized through radical pathways. mdpi.com A deeper investigation into the hydrolytic stability of the N-acyl amide bond under various conditions could also reveal important insights for its application in different chemical environments. acs.org
| Area of Investigation | Potential Discovery | Rationale |
| Unconventional Amide Reactions | Novel transformations of the acetamido group. | Recent discoveries in C-C and C-N bond cleavage of amides. chinesechemsoc.org |
| Metal-Mediated Reactivity | New catalytic applications involving the piperidine nitrogen. | Zinc-mediated amination of nitriles with piperidines. rsc.org |
| Radical Chemistry | Functionalization of the piperidine ring C-H bonds. | Use of radical-mediated cyclization for piperidine synthesis. mdpi.com |
| Hydrolytic Stability | Understanding the stability of the N-acyl amide bond. | Reports on the unexpected hydrolytic instability of some N-acylated amides. acs.org |
Conclusion
Synthesis of Key Research Findings and Contributions
Research into 1-Acetamidopiperidine has solidified its position as a fundamental building block in synthetic organic chemistry. A primary and well-established method for its synthesis is the acetylation of piperidine (B6355638). This reaction is typically achieved through the nucleophilic attack of the piperidine nitrogen on an electrophilic acetylating agent, such as acetic anhydride or acetyl chloride. researchgate.net The mechanism proceeds via the formation of a tetrahedral intermediate, followed by the elimination of an acetate (B1210297) or chloride ion to yield the final N-acetylated product, with yields often ranging from 77% to 85% under optimized conditions. researchgate.net
The reactivity of this compound is characteristic of a tertiary amide. Key transformations include the reduction of its carbonyl group to form the corresponding amine and various acylation and nucleophilic substitution reactions. researchgate.net These reactions underscore its utility as a versatile intermediate.
In the realm of medicinal chemistry, this compound serves as a crucial precursor for the synthesis of complex pharmaceutical compounds. ajchem-a.com It is particularly noted for its use in preparing molecules with DNA-dependent protein kinase inhibitory activity, a target of interest in the development of novel cancer therapies. ajchem-a.comarizona.edu Furthermore, its derivatives are explored in the synthesis of compounds aimed at treating neurological disorders, leveraging the piperidine scaffold that is prevalent in many neuroactive agents. researchgate.net The specific placement of the acetyl group directly on the nitrogen atom distinguishes its chemical behavior and subsequent biological activity from its isomers, such as 3-Acetamidopiperidine and 4-Acetamidopiperidine (B1270075). researchgate.net
Reiteration of this compound's Foundational Role in Chemical Science
This compound holds a foundational role in chemical science due to its status as a readily accessible and versatile piperidine derivative. The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, valued for its structural and physicochemical properties. datamintelligence.commdpi.com By functionalizing the piperidine nitrogen with an acetyl group, this compound provides a stable, yet reactive, handle that allows chemists to introduce the piperidine motif into larger, more complex molecular architectures.
Its importance is not merely as a structural component but also as a key intermediate that enables the exploration of chemical space in drug discovery. ajchem-a.com The ability to use this compound as a starting material for creating libraries of compounds is invaluable in the search for new therapeutic agents. Its straightforward synthesis and predictable reactivity make it a reliable tool for medicinal chemists aiming to develop new drugs with improved efficacy and selectivity. ajchem-a.com This role as a fundamental building block ensures its continued relevance in both academic research and the pharmaceutical industry. researchgate.netajchem-a.com
Outlook for Continued Academic Exploration and Innovation in the Field
The future of research involving this compound is intrinsically linked to the broader advancements in piperidine chemistry and drug discovery. The expanding role of the pharmaceutical industry and the continuous search for novel active pharmaceutical ingredients (APIs) are expected to drive sustained demand and innovation in the use of piperidine derivatives.
Future academic exploration is likely to focus on several key areas. First, the development of novel, more efficient, and greener synthetic routes to this compound and its derivatives remains an area of interest. While traditional acetylation is effective, modern synthetic chemistry continues to seek methods with higher atom economy and milder conditions.
Second, the application of this compound as a building block in the synthesis of highly substituted, stereochemically complex piperidine analogues is a promising frontier. ajchem-a.com Recent advances in catalysis and synthetic methodologies are enabling the creation of intricate molecular structures that were previously difficult to access. nih.gov As a fundamental precursor, this compound will be instrumental in these efforts.
Finally, its role in medicinal chemistry is set to expand. The piperidine scaffold is a key component in drugs targeting a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. researchgate.netajchem-a.com As new biological targets are identified, this compound will continue to serve as a valuable starting point for designing and synthesizing novel inhibitors and modulators, ensuring its enduring importance in the innovation of future medicines.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(piperidin-1-yl)ethan-1-one nih.gov |
| Synonyms | N-Acetylpiperidine, Piperidine, 1-acetyl- nih.gov |
| CAS Number | 618-42-8 nih.gov |
| Molecular Formula | C₇H₁₃NO nih.gov |
| Molecular Weight | 127.18 g/mol nih.gov |
| Melting Point | -13.4 °C ajchem-a.com |
| Boiling Point | 226 °C ajchem-a.com |
| Density | 0.003 g/cm³ ajchem-a.com |
| Flash Point | 97 °C ajchem-a.com |
| Refractive Index | 1.4790-1.4820 ajchem-a.com |
| pKa | -0.41 ± 0.20 (Predicted) ajchem-a.com |
Q & A
Q. How can researchers ensure reproducibility when publishing this compound’s mechanistic studies?
- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data in repositories (e.g., Zenodo), document instrument calibration logs, and provide stepwise synthetic protocols in supplementary materials. Use RRIDs (Research Resource Identifiers) for biological reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
